(Z)-1,2-Difluoroethylene
Overview
Description
(Z)-1,2-Difluoroethylene is an organic compound with the molecular formula C2H2F2 It is a geometric isomer of 1,2-difluoroethylene, characterized by the presence of two fluorine atoms attached to adjacent carbon atoms in a cis configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: (Z)-1,2-Difluoroethylene can be synthesized through several methods. One common approach involves the dehydrohalogenation of 1,2-difluoroethane using a strong base such as potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the elimination of hydrogen fluoride and formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve the catalytic dehydrofluorination of 1,2-difluoroethane. This process can be optimized by using specific catalysts and reaction conditions to maximize yield and selectivity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: (Z)-1,2-Difluoroethylene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form difluoroacetic acid under specific conditions.
Reduction: Reduction reactions can convert it to 1,2-difluoroethane.
Substitution: Nucleophilic substitution reactions can replace one or both fluorine atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or ozone in the presence of water.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.
Major Products:
Oxidation: Difluoroacetic acid.
Reduction: 1,2-Difluoroethane.
Substitution: Various substituted ethylenes depending on the nucleophile used.
Scientific Research Applications
(Z)-1,2-Difluoroethylene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, particularly in the study of enzyme interactions with fluorinated substrates.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism by which (Z)-1,2-difluoroethylene exerts its effects involves interactions with various molecular targets. The presence of fluorine atoms can significantly alter the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes and proteins, affecting their function and activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
(E)-1,2-Difluoroethylene: The trans isomer of 1,2-difluoroethylene.
1,1-Difluoroethylene: A structural isomer with both fluorine atoms on the same carbon.
1,2-Dichloroethylene: A similar compound with chlorine atoms instead of fluorine.
Uniqueness: (Z)-1,2-Difluoroethylene is unique due to its cis configuration, which can lead to different physical and chemical properties compared to its trans isomer and other structural isomers. The presence of fluorine atoms also imparts distinct reactivity and stability, making it valuable in various applications.
Properties
IUPAC Name |
(Z)-1,2-difluoroethene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F2/c3-1-2-4/h1-2H/b2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLOTYSKFUPZQB-UPHRSURJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CF)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\F)\F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001313123 | |
Record name | cis-1,2-Difluoroethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001313123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1630-77-9 | |
Record name | cis-1,2-Difluoroethylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1630-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Z)-1,2-Difluoroethylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001630779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-1,2-Difluoroethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001313123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-1,2-difluoroethylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.117 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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